molecular formula C19H20F2N2O2 B2471357 2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1798037-59-8

2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

Cat. No. B2471357
M. Wt: 346.378
InChI Key: XYQXXLKLNJYHTK-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of “2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide” includes a benzene ring substituted with a carboxamide group . The carboxamide group is further substituted with a benzene ring, forming an anilide group .

Scientific Research Applications

Fluorinated Compound Synthesis

  • A study described the synthesis of fluorinated compounds via rhodium(III)-catalyzed alkenylation, showcasing broad substrate compatibility and high regioselectivity. This methodology could potentially apply to the synthesis or modification of compounds like "2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide" for pharmaceutical or agrochemical applications (Cui et al., 2023).

Antipathogenic Activity

  • Research on thiourea derivatives, including those with fluorine substitutions, demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential research avenues for "2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide" in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Aggregation Analysis

  • A comprehensive study on N-(difluorophenyl)benzamides revealed insights into molecular aggregation facilitated by short C–H⋯F interactions. Understanding such interactions can be crucial for designing fluorinated compounds with desired physical and chemical properties, potentially relevant for the development of materials or drugs (Mocilac, Osman, & Gallagher, 2016).

Fluorinated Heterocycles Synthesis

  • Another study focused on synthesizing fluorinated heterocycles through rhodium(III)-catalyzed coupling, indicating the significance of fluorinated molecules in drug development and agrochemical industries. The methodologies developed could be relevant to synthesizing or modifying compounds such as "2,6-difluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide" for specific applications (Wu et al., 2017).

properties

IUPAC Name

2,6-difluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-15-4-3-11-23(12-15)14-9-7-13(8-10-14)22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,15H,3-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQXXLKLNJYHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

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